molecular formula C12H14F2O2 B13249573 2,2-Difluoro-3-(2,4,5-trimethylphenyl)propanoic acid

2,2-Difluoro-3-(2,4,5-trimethylphenyl)propanoic acid

Cat. No.: B13249573
M. Wt: 228.23 g/mol
InChI Key: BQSNGDIQTXNAOA-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(2,4,5-trimethylphenyl)propanoic acid is an organic compound with the molecular formula C12H14F2O2. This compound is characterized by the presence of two fluorine atoms and a trimethylphenyl group attached to a propanoic acid backbone. It is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(2,4,5-trimethylphenyl)propanoic acid typically involves the introduction of fluorine atoms into the propanoic acid structure. One common method involves the reaction of 2,4,5-trimethylbenzaldehyde with difluoromethyl ketone under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(2,4,5-trimethylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2,2-Difluoro-3-(2,4,5-trimethylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(2,4,5-trimethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoropropionic acid: Similar in structure but lacks the trimethylphenyl group.

    3,3,3-Trifluoro-2,2-dimethylpropionic acid: Contains three fluorine atoms and a different alkyl group.

    2-Fluoropropionic acid: Contains only one fluorine atom.

Uniqueness

2,2-Difluoro-3-(2,4,5-trimethylphenyl)propanoic acid is unique due to the presence of both fluorine atoms and the trimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14F2O2

Molecular Weight

228.23 g/mol

IUPAC Name

2,2-difluoro-3-(2,4,5-trimethylphenyl)propanoic acid

InChI

InChI=1S/C12H14F2O2/c1-7-4-9(3)10(5-8(7)2)6-12(13,14)11(15)16/h4-5H,6H2,1-3H3,(H,15,16)

InChI Key

BQSNGDIQTXNAOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CC(C(=O)O)(F)F)C

Origin of Product

United States

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